Product packaging for Imipramine-d6 N-Oxide Monohydrate(Cat. No.:)

Imipramine-d6 N-Oxide Monohydrate

Cat. No.: B15143782
M. Wt: 320.5 g/mol
InChI Key: RQXNUQYIRZIYMU-TXHXQZCNSA-N
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Description

Contextualizing Imipramine (B1671792) Metabolites within Drug Metabolism Research

Imipramine undergoes extensive metabolism in the body, primarily in the liver, leading to the formation of a variety of metabolites. The main metabolic pathways include N-demethylation, hydroxylation, and N-oxidation. The N-demethylation of imipramine results in the formation of its principal active metabolite, desipramine (B1205290). Both imipramine and desipramine can then undergo hydroxylation to form 2-hydroxyimipramine (B23145) and 2-hydroxydesipramine, respectively.

Significance of Deuterated Analogs in Pharmacokinetic and Metabolic Investigations

Deuterated analogs, or isotopically labeled compounds where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in pharmacokinetic and metabolic research. The key advantage of using deuterated compounds lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This can result in altered pharmacokinetic properties, such as a longer half-life and increased bioavailability, for the deuterated drug compared to its non-deuterated counterpart.

In the context of analytical chemistry, deuterated compounds are widely used as internal standards for mass spectrometry-based quantification. olemiss.edu Because they are chemically identical to the analyte of interest but have a different mass, they can be added to a biological sample at a known concentration at the beginning of the sample preparation process. This allows for the correction of any analyte loss during extraction and accounts for variations in instrument response, leading to highly accurate and precise measurements. olemiss.edupharmaffiliates.com

Role of Imipramine-d6 N-Oxide Monohydrate as a Research Standard

This compound is primarily utilized as an internal standard in the quantitative analysis of imipramine and its metabolites. scbt.com Its stable isotopic label ensures that it co-elutes with the unlabeled imipramine N-oxide during chromatographic separation, but is detected as a distinct species by the mass spectrometer due to its higher mass. This allows for the precise quantification of the endogenous metabolite, even at very low concentrations.

The use of a deuterated metabolite like this compound is particularly important for obtaining reliable data in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. By enabling accurate measurement of metabolite levels, researchers and clinicians can gain a better understanding of how imipramine is processed in the body, which can help in optimizing dosing regimens and minimizing the risk of adverse effects.

Below are tables detailing the chemical properties of this compound and its non-deuterated analog, as well as representative data from a validation study of an analytical method for imipramine and its metabolites, highlighting the performance characteristics achieved with the use of deuterated internal standards.

Chemical Properties of this compound

Property Value
CAS Number 1216808-01-3
Molecular Formula C₁₉H₁₈D₆N₂O·H₂O
Molecular Weight 320.46 g/mol
Synonyms 10,11-Dihydro-N,N-(dimethyl-d6)-5H-dibenz[b,f]azepine-5-propanamine N-Oxide Monohydrate, 5-[3-(Dimethylamino-d6)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine 5-oxide Monohydrate, Imipraminoxide-d6 Monohydrate

Source: Santa Cruz Biotechnology, VIVAN Life Sciences nih.govlgcstandards.com

Chemical Properties of Imipramine N-Oxide

Property Value
CAS Number 6829-98-7
Molecular Formula C₁₉H₂₄N₂O
Molecular Weight 296.41 g/mol
Synonyms Imipraminoxide, 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine N-oxide

Source: LGC Standards, MedchemExpress.com nih.govresearchgate.net

Performance Characteristics of an LC-MS/MS Method for Imipramine and Desipramine using Deuterated Internal Standards

Parameter Imipramine Desipramine
Linearity Range (ng/mL) 2.50 - 5000 0.250 - 500
Lower Limit of Quantitation (LLOQ) (ng/mL) 2.50 0.250
Intra-day Precision (%RSD) 2.2 - 3.6 1.7 - 4.2
Inter-day Precision (%RSD) 2.6 - 5.0 2.0 - 8.4
Accuracy (%) 93.6 - 106.6 94.1 - 106.4

This table presents representative data from a validated LC-MS/MS assay for imipramine and its metabolite desipramine in human plasma, demonstrating the high level of precision and accuracy achievable with the use of deuterated internal standards. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26N2O2 B15143782 Imipramine-d6 N-Oxide Monohydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26N2O2

Molecular Weight

320.5 g/mol

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine oxide;hydrate

InChI

InChI=1S/C19H24N2O.H2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20;/h3-6,8-11H,7,12-15H2,1-2H3;1H2/i1D3,2D3;

InChI Key

RQXNUQYIRZIYMU-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)(C([2H])([2H])[2H])[O-].O

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].O

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Approaches for Imipramine D6 N Oxide Monohydrate

Chemical Synthesis Pathways for Imipramine (B1671792) N-Oxide Analogs

The synthesis of Imipramine N-Oxide analogs, including the deuterated version, builds upon the foundational synthesis of Imipramine itself. The common route to Imipramine involves the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine with 3-dimethylaminopropylchloride in the presence of a strong base like sodium amide. chemicalbook.com

To produce Imipramine N-Oxide, the synthesized Imipramine undergoes an oxidation step. This is typically achieved by treating Imipramine with an oxidizing agent. The nitrogen atom in the dimethylamino group of the side chain is oxidized to form the N-oxide. drugfuture.comwikipedia.org

For the synthesis of Imipramine-d6 N-Oxide Monohydrate, a deuterated starting material is required. Specifically, a deuterated version of 3-dimethylaminopropylchloride, where the two methyl groups attached to the nitrogen are replaced with deuterated methyl groups (-CD3), would be used in the initial alkylation step. The subsequent oxidation would then yield Imipramine-d6 N-Oxide. The final monohydrate form is achieved through crystallization in the presence of water.

Methodologies for Deuterium (B1214612) Labeling of Imipramine Metabolites

Deuterium labeling is a crucial technique for creating isotopically modified compounds like this compound. Several methodologies can be employed for introducing deuterium into organic molecules.

One common approach is catalytic hydrogen-isotope exchange (HIE) . This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like deuterium oxide (D2O) or deuterium gas (D2). lifetein.commdpi.com The catalyst facilitates the exchange of hydrogen atoms with deuterium atoms at specific positions in the molecule. For Imipramine, selective deuteration of the N-methyl groups can be achieved under controlled reaction conditions. nih.gov

Another method is through the use of deuterated reagents in the synthesis process. As mentioned earlier, employing a deuterated alkylating agent like 3-(dimethylamino-d6)propyl chloride in the synthesis of Imipramine would directly incorporate the deuterium label into the final product. vivanls.com This approach offers precise control over the location of the deuterium atoms.

Recent advancements in deuteration reactions include the use of flow chemistry , which can provide efficient and practical methods for the synthesis of deuterated compounds. colab.ws This technique allows for precise control over reaction parameters, leading to improved yields and selectivity.

Custom Synthesis and Purification of Deuterated Compounds for Research Applications

The synthesis of specialized labeled compounds like this compound is often performed as a custom synthesis project by specialized chemical companies. moravek.comarmar-europa.de These services are essential for researchers who require specific isotopically labeled compounds for their studies.

The custom synthesis process typically involves:

Development of a synthetic pathway: Chemists devise a route to synthesize the desired deuterated compound, often adapting existing methods or developing new ones. moravek.com

Synthesis and purification: The synthesis is carried out in the laboratory, followed by rigorous purification steps to ensure the final product meets the required purity standards. moravek.com High-performance liquid chromatography (HPLC) is a common technique used for purification. moravek.com

Analysis and characterization: The final product is thoroughly analyzed to confirm its identity, purity, and isotopic enrichment. A Certificate of Analysis is typically provided, detailing these parameters. moravek.com

The purification process may also include steps like crystallization, salt formation or removal, and lyophilization to obtain the compound in its desired final form. moravek.com

Considerations for Isotopic Enrichment in Labeled Metabolite Synthesis

Isotopic enrichment is a critical parameter in the synthesis of labeled compounds, as it refers to the percentage of the labeled isotope at a specific position in the molecule. isotope.com For this compound, a high isotopic enrichment of deuterium is desirable for many applications.

Several factors can influence the isotopic enrichment achieved during synthesis:

Purity of the deuterium source: The isotopic purity of the deuterium source (e.g., D2O, D2 gas) directly impacts the final enrichment of the product.

Reaction conditions: Temperature, pressure, and reaction time can all affect the efficiency of the deuteration reaction and, consequently, the isotopic enrichment.

Catalyst activity: In catalytic exchange reactions, the activity and selectivity of the catalyst play a crucial role in achieving high isotopic enrichment. mdpi.com

It is important to distinguish between isotopic enrichment and species abundance. Isotopic enrichment refers to the percentage of the isotope at a specific site, while species abundance is the percentage of molecules with a particular isotopic composition. isotope.com For a D6-labeled compound, even with high isotopic enrichment, there will be a distribution of isotopologues (molecules with different numbers of deuterium atoms). isotope.com

The cost of producing labeled compounds often increases with the desired level of isotopic purity. tum.de Therefore, the required level of enrichment should be carefully considered based on the intended research application.

Interactive Data Table: Properties of Imipramine and its Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Imipramine50-49-7C19H24N2280.41
Imipramine Hydrochloride113-52-0C19H25ClN2316.9
Imipramine N-Oxide6829-98-7C19H24N2O296.41
Imipramine N-Oxide Monohydrate6829-98-7C19H24N2O·H2O314.42
Imipramine-d665100-45-0C19H18D6N2286.44
This compound1216808-01-3C19H20D6N2O2320.46

Advanced Analytical Methodologies for Characterization and Quantification of Imipramine D6 N Oxide Monohydrate

Spectroscopic Characterization Techniques for Deuterated N-Oxides

Spectroscopic methods are fundamental to confirming the chemical identity and structural integrity of Imipramine-d6 N-Oxide Monohydrate. These techniques provide detailed information about the molecular structure, isotopic labeling, and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex structures like deuterated N-oxides. slideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the connectivity and chemical environment of atoms within a molecule.

In the ¹H NMR spectrum of this compound, the most notable feature is the absence of the signal corresponding to the N,N-dimethyl protons, which would typically appear in the non-deuterated analogue. This absence confirms the successful incorporation of the six deuterium (B1214612) atoms at the intended position. nih.gov The remaining proton signals, corresponding to the tricyclic dibenz[b,f]azepine core and the propyl chain, can be assigned to verify the rest of the molecular structure. Solvents for analysis are typically deuterated, such as deuterium oxide (D₂O), to avoid interference from solvent protons. researchgate.netsigmaaldrich.com

¹³C NMR spectroscopy provides complementary information. The carbon atoms directly bonded to deuterium will exhibit a characteristic triplet splitting pattern (due to the spin-1 nature of deuterium) and a significant upfield shift compared to their counterparts in the unlabeled compound. The carbon signals for the N-methyl groups will be profoundly affected, confirming the site of deuteration. The chemical shifts of carbons adjacent to the N-oxide functional group are also diagnostic, often showing a downfield shift compared to the parent amine, which helps to confirm the N-oxidation. nih.gov

Table 1: Representative NMR Data for Structural Confirmation This table presents expected NMR characteristics for this compound based on principles of NMR spectroscopy and data for related structures.

TechniqueObserved FeatureInterpretation
¹H NMRAbsence of signal for N(CH₃)₂ protonsConfirms deuteration at the N,N-dimethyl position
¹H NMRCharacteristic signals for aromatic and aliphatic protonsConfirms the integrity of the tricyclic backbone and propyl chain
¹³C NMRUpfield shifted, triplet signal for N-(CD₃)₂ carbonsConfirms deuteration and identifies the labeled carbon atoms
¹³C NMRDownfield shift of carbons alpha to the N-oxide groupConfirms the presence of the N-oxide moiety

Mass Spectrometry (MS) Applications in Compound Characterization

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and elemental composition of this compound.

High-resolution mass spectrometry (HRMS) can determine the mass of the molecule with high precision, allowing for the calculation of its elemental formula (C₁₉H₁₈D₆N₂O₂). The measured molecular weight will be approximately 320.46, which is six mass units higher than the non-deuterated Imipramine (B1671792) N-Oxide Monohydrate (molecular weight ~314.40), confirming the incorporation of the six deuterium atoms. vivanls.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. The molecule is ionized, selected, and then fragmented to produce a characteristic spectrum of daughter ions. This fragmentation pattern serves as a "fingerprint" for the compound, confirming its identity. For Imipramine-d6 N-Oxide, the fragmentation will show a characteristic mass shift in fragments containing the deuterated dimethylamino group compared to its non-labeled analog. amazonaws.com

Table 2: Expected Mass Spectrometry Data for this compound This table illustrates expected m/z values based on the compound's structure and principles of mass spectrometry.

TechniqueParameterExpected Value / Observation
HRMSMolecular Ion [M+H]⁺m/z ≈ 321.24
MS/MSPrecursor Ion [M+H]⁺m/z ≈ 321.24
MS/MSCharacteristic Fragment IonFragments containing the -N(CD₃)₂ moiety will be 6 Da heavier than in the non-deuterated standard

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating the analyte of interest from other components in a complex mixture, such as a biological sample, before quantification. ijnc.ir

High-Performance Liquid Chromatography (HPLC) Development for Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of imipramine and its metabolites, including the N-oxide, in biological fluids. nih.gov Reversed-phase HPLC is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. ijper.org

Method development involves optimizing the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer like ammonium (B1175870) formate (B1220265) or formic acid), flow rate, and column temperature to achieve good separation between imipramine, its various metabolites, and the internal standard (this compound). nih.gov Detection is most effectively achieved by coupling the HPLC system to a tandem mass spectrometer (LC-MS/MS). amazonaws.com This provides the high sensitivity and selectivity needed to measure low concentrations typical in metabolite profiling studies. amazonaws.comnih.gov The retention times for the deuterated standard and the non-deuterated analyte are nearly identical, though a slight difference can sometimes be observed. nih.gov

Table 3: Typical HPLC-MS/MS Parameters for Imipramine Metabolite Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase AWater with 0.1% Formic Acid or 10 mM Ammonium Formate nih.gov
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid ijper.org
ElutionGradient elution
Flow Rate0.2 - 0.5 mL/min
DetectionTandem Mass Spectrometry (MS/MS)

Gas Chromatography (GC) Approaches for Metabolite Analysis

Gas Chromatography (GC) is another technique that has been used for the analysis of tricyclic antidepressants. nih.govmdpi.com However, for polar and thermally labile metabolites like N-oxides, direct GC analysis is challenging. nih.gov These compounds often require a chemical derivatization step to increase their volatility and thermal stability before they can be analyzed by GC.

GC methods for tricyclic antidepressants typically use a capillary column (e.g., DB-5MS) and a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS). nih.govencyclopedia.pub While GC-MS can provide excellent sensitivity, the need for derivatization adds complexity and potential variability to the analytical workflow compared to direct HPLC analysis. nih.gov For this reason, HPLC-MS/MS is generally the preferred method for quantifying Imipramine N-oxide. ijnc.ir

Application of Isotope Dilution Analysis (IDA) for Precise Quantification

Isotope Dilution Analysis (IDA), particularly using stable isotope-labeled internal standards, is the gold standard for quantitative bioanalysis by mass spectrometry. acs.orgclearsynth.com The use of this compound is a classic application of this principle.

The method involves adding a known amount of the deuterated standard (this compound) to the unknown sample containing the non-deuterated analyte (Imipramine N-oxide) at the earliest stage of sample preparation. nih.gov Because the deuterated standard is chemically almost identical to the analyte, it experiences the same processing losses during extraction, cleanup, and analysis. clearsynth.com

In the final LC-MS/MS analysis, the instrument measures the ratio of the response of the analyte to the response of the internal standard. americanlaboratory.com Since the amount of internal standard added was known, the concentration of the analyte in the original sample can be calculated with high precision and accuracy. This method effectively corrects for variations in sample recovery and matrix effects (signal suppression or enhancement caused by other components in the sample), which are common challenges in the analysis of complex biological samples. nih.govclearsynth.com The specificity of MS/MS allows for the distinct detection of the analyte and the deuterated standard, even though they co-elute from the chromatography column. americanlaboratory.com

Development and Validation of Analytical Assays for Research Matrices

The accurate quantification of this compound in complex biological matrices is fundamental for pharmacokinetic and metabolic studies. The development and validation of analytical assays for this purpose are governed by stringent guidelines to ensure data reliability and reproducibility. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for these applications due to its high sensitivity and selectivity. elsevierpure.com

The process of developing a robust LC-MS/MS assay for this compound in research matrices such as plasma, urine, and liver microsomes involves several critical steps. These include sample preparation, chromatographic separation, and mass spectrometric detection. Given the known instability of some N-oxide metabolites, which can revert to their parent drug, careful handling and optimization of experimental conditions are paramount. researchgate.netdrugfuture.com This includes using neutral or near-neutral pH conditions, avoiding high temperatures, and employing soft ionization techniques like electrospray ionization (ESI) to minimize in-source fragmentation or conversion. researchgate.net

Validation of the bioanalytical method is a comprehensive process that demonstrates the assay is fit for its intended purpose. Key validation parameters, as typically required by regulatory bodies, would be thoroughly assessed. A representative validation summary for a hypothetical LC-MS/MS assay for this compound in human plasma is presented below.

Interactive Data Table: Hypothetical Validation Summary for this compound in Human Plasma

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity Correlation coefficient (r²) ≥ 0.990.998
Range 0.1 - 100 ng/mLMeets criteria
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)6.8% - 11.5%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-7.3% to +5.9%
Extraction Recovery Consistent and reproducible85.2% (RSD < 10%)
Matrix Effect Normalized IS ratio within acceptable limitsMeets criteria
Stability (Freeze-Thaw) % Change within ±15%-5.2%
Stability (Short-Term, Bench-Top) % Change within ±15%-8.1%
Stability (Long-Term) % Change within ±15%-10.4%

LLOQ: Lower Limit of Quantitation; %CV: Percent Coefficient of Variation; % Bias: Percent difference from nominal concentration; RSD: Relative Standard Deviation.

The development of such assays for research matrices like liver microsomes is also crucial for in vitro metabolic studies. A sensitive and specific reversed-phase HPLC method has been developed for the simultaneous determination of imipramine and seven of its metabolites, including imipramine N-oxide, in human liver microsomal preparations. amazonaws.com This method demonstrated good reproducibility with a coefficient of variation less than 10% for most analytes at concentrations of 100 and 500 pmol per tube. vivanls.com Similar principles would be applied to develop and validate an assay for this compound in such a matrix, enabling the investigation of its formation kinetics and the enzymes involved.

Specialized Techniques in Isotope Analysis

Beyond simple quantification, specialized isotope analysis techniques can provide deeper insights into the metabolic fate and mechanisms of action of this compound. These methods leverage the inherent isotopic labels of the molecule to trace its journey through biological systems.

Compound Specific Isotope Analysis (CSIA) is a powerful tool for elucidating the origins and transformation pathways of organic compounds. pharmaffiliates.com This technique measures the isotopic ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) of individual compounds within a complex mixture. pharmaffiliates.com In the context of this compound, CSIA could be employed to track the metabolic processing of the molecule.

By analyzing the stable isotope ratios of nitrogen and carbon, researchers can differentiate between various metabolic reactions. For instance, different enzymatic pathways may exhibit distinct kinetic isotope effects, leading to measurable changes in the isotopic signature of the metabolite compared to the parent drug. This can provide evidence for specific biotransformation processes occurring in vivo. While no specific studies on the CSIA of this compound have been published, the principles of the technique are well-established for nitrogen-containing and deuterated compounds.

Stable Isotope Probing (SIP) is a technique used in microbial ecology and is being increasingly applied in drug metabolism research to trace the uptake and incorporation of a labeled substrate into microbial or cellular biomass. In a hypothetical application to this compound, SIP could be used to investigate its interaction with the gut microbiome.

If the compound were administered, researchers could then analyze the nucleic acids (DNA or RNA) or proteins from gut bacteria. The incorporation of the deuterium label from this compound into the biomolecules of specific microorganisms would indicate that these bacteria are actively metabolizing the compound. This can help identify which bacterial species are involved in its further transformation or degradation in the gastrointestinal tract.

Stable Isotope Ratio Analysis (SIRA) is a broader term that encompasses the measurement of stable isotope ratios, often using an isotope ratio mass spectrometer (IRMS). This technique is highly sensitive for detecting minute levels of isotopic enrichment. In the context of this compound, SIRA would be the underlying analytical technique for CSIA.

In Vitro Metabolic Pathway Investigations and Enzymatic Biotransformation Studies of Imipramine N Oxide

Hepatic Microsomal Studies in Drug Metabolism Research.tandfonline.comekb.eg

Hepatic microsomes, vesicles of the endoplasmic reticulum from liver cells, are a fundamental tool in drug metabolism research. ekb.eg They contain a rich complement of drug-metabolizing enzymes and are widely used to investigate the metabolic fate of new chemical entities in vitro. tandfonline.com Studies using rat liver microsomes have been instrumental in elucidating the metabolism of imipramine (B1671792) and its metabolites. tandfonline.comnih.gov

Role of Cytochrome P450 Enzymes and Flavin-Containing Monooxygenases in N-Oxidation Pathways.nih.govjst.go.jpnih.gov

The N-oxidation of tertiary amines like imipramine is a key metabolic pathway mediated by two primary enzyme systems: the Cytochrome P450 (CYP) superfamily and the Flavin-Containing Monooxygenases (FMO). nih.govnih.gov

In rat liver microsomes, both CYP and FMO enzymes are involved in the metabolism of imipramine. nih.govjst.go.jp Specifically, FMO is the major enzyme responsible for the formation of Imipramine N-Oxide (IMINO) at both physiological (pH 7.5) and slightly alkaline (pH 8.5) conditions. nih.govjst.go.jpelsevier.com While CYP enzymes are the primary drivers of N-demethylation to form desipramine (B1205290) (DMI), they may also contribute to a lesser extent to the formation of IMINO, particularly at a higher pH. nih.govjst.go.jpelsevier.com Studies have shown that the intrinsic clearance (Vmax/Km) for N-oxide formation by FMO in rat thoracic aortic endothelial cells is significantly higher than that for N-demethylation by CYP, indicating a preference for the N-oxidation pathway in these cells. nih.gov

The contribution of each enzyme system can be distinguished using selective inhibitors. Methimazole (MZ), an FMO inhibitor, significantly suppresses the formation of IMINO. nih.govjst.go.jpelsevier.com Conversely, SKF 525-A, a broad-spectrum CYP inhibitor, markedly reduces the formation of DMI. nih.govjst.go.jpelsevier.com Interestingly, at physiological pH, SKF 525-A can stimulate the low-Km phase of IMINO formation, suggesting a complex interplay between the two enzyme systems. nih.govjst.go.jpelsevier.com

In humans, the N-demethylation of imipramine is primarily catalyzed by CYP1A2 and CYP3A4, while CYP2D6 is responsible for its 2-hydroxylation. nih.gov

Substrate-Enzyme Kinetics and Inhibition Studies in Vitro.nih.govjst.go.jpelsevier.com

Kinetic studies in rat liver microsomes reveal important characteristics of imipramine metabolism. The formation of DMI follows monophasic kinetics, with substrate inhibition observed at pH 8.5. nih.govjst.go.jpelsevier.com In contrast, the formation of IMINO exhibits biphasic kinetics, suggesting the involvement of at least two distinct enzymatic processes with different affinities for the substrate (a low-Km and a high-Km phase). nih.govjst.go.jpelsevier.com

The low-Km phase of IMINO formation is attributed to FMO activity, as it is markedly suppressed by methimazole. nih.govjst.go.jpelsevier.com The high-Km phase is likely mediated by CYP enzymes, given its inhibition by SKF 525-A. nih.govjst.go.jpelsevier.com These findings highlight the dual roles of FMO and CYP in the N-oxidation of imipramine.

Inhibition studies are crucial for understanding potential drug-drug interactions. For instance, desipramine has been shown to competitively inhibit the 2-hydroxylation of imipramine, demonstrating the potential for metabolic interactions between the parent drug and its metabolite. capes.gov.br The accumulation of reaction products can also lead to feedback inhibition, altering the rate and pathway of metabolism. nih.gov

Examination of Metabolic Interconversions between Imipramine and its N-Oxide Metabolite.tandfonline.comtandfonline.com

A notable aspect of imipramine metabolism is the metabolic interconversion between imipramine and its N-oxide. tandfonline.comtandfonline.com While imipramine is oxidized to form imipramine N-oxide, the N-oxide can also be reduced back to the parent compound, imipramine. tandfonline.comtandfonline.commdpi.com This reduction is carried out by extra-microsomal reductive enzymes. tandfonline.comtandfonline.com

When imipramine N-oxide is introduced into liver cells, it is completely metabolized back to imipramine and its demethylated metabolite, desipramine. tandfonline.comtandfonline.com It appears that more desipramine is formed through the secondary metabolism of the newly formed imipramine rather than by direct N-demethylation of the N-oxide. tandfonline.comtandfonline.com

Application of Stable Isotope Tracers in In Vitro Metabolism Studies.researchgate.netnih.govnih.gov

Stable isotope-labeled compounds, such as Imipramine-d6 N-Oxide Monohydrate, are invaluable tools in metabolism research. nih.gov The use of stable isotopes allows for the precise tracing and quantification of metabolites in complex biological matrices. nih.gov In the context of imipramine metabolism, a tritium-labeled version of imipramine has been used to measure N-demethylation and 2-hydroxylation rates. researchgate.net

A key advantage of using stable isotope tracers is their ability to differentiate between the administered compound and its endogenously formed counterparts. nih.gov This methodology enhances the accuracy of bioavailability and metabolic studies by providing a clear and unambiguous way to track the fate of a drug and its metabolites. nih.gov The use of stable isotopes in conjunction with mass spectrometry provides a powerful analytical platform for these investigations. nih.gov

Methodologies for Metabolite Identification and Profiling in Biological Systems.nih.govnih.govucl.ac.uk

The identification and profiling of metabolites are essential for a comprehensive understanding of drug metabolism. A variety of analytical techniques are employed for this purpose. High-performance liquid chromatography (HPLC) is a widely used method for the determination of imipramine and its metabolites in biological fluids. nih.gov HPLC can be coupled with various detectors, including ultraviolet (UV), fluorescence, electrochemical, and mass spectrometry (MS), to achieve the desired sensitivity and selectivity. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolite identification, often requiring derivatization of the analytes to improve their volatility and thermal stability. nih.gov Nuclear magnetic resonance (NMR) spectroscopy is also a valuable tool for the structural elucidation of metabolites. nih.govucl.ac.uk

Applications of Imipramine D6 N Oxide Monohydrate in Academic Research

Utilization as an Internal Standard in Bioanalytical Assays

In the realm of bioanalytical chemistry, particularly in quantitative analysis using mass spectrometry (MS), internal standards are crucial for achieving accurate and reproducible results. Imipramine-d6 N-Oxide Monohydrate is ideally suited for this role in assays designed to measure Imipramine (B1671792) and its metabolites in biological matrices like plasma, urine, or tissue homogenates.

Stable isotope-labeled compounds are considered the gold standard for internal standards in MS-based bioanalysis. When this compound is added to a biological sample at a known concentration before sample processing, it co-elutes with the non-labeled (endogenous or administered) analyte during chromatographic separation. Since it is nearly identical chemically to the analyte of interest (Imipramine N-Oxide), it experiences similar extraction recovery and ionization efficiency or suppression in the mass spectrometer.

However, due to the mass difference imparted by the six deuterium (B1214612) atoms, the deuterated standard can be distinguished from the native analyte by the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, precise quantification can be achieved, effectively correcting for variations that may occur during sample preparation and analysis. The use of deuterated standards like Imipramine-d6 is a common strategy to enhance the robustness and reliability of bioanalytical methods. Stable heavy isotopes of elements like hydrogen and carbon are frequently incorporated into drug molecules to serve as tracers for quantification throughout the drug development process. medchemexpress.com

Tracing Metabolic Fates of Imipramine and its Derivatives using Isotopic Labels

Isotopic labeling is a powerful technique for tracing the metabolic journey of a drug within a biological system. By introducing a compound like this compound, researchers can follow its path and identify its subsequent metabolic products.

When a deuterated compound is administered, its metabolites will retain the deuterium label, allowing them to be selectively detected by mass spectrometry amidst a complex background of endogenous molecules. This approach provides unambiguous evidence of the metabolic origin of detected compounds. For instance, a study on trimethylamine-N-oxide (TMAO), though a different compound, illustrates the principle effectively. In that study, researchers administered deuterium-labeled TMAO (d9-TMAO) to human subjects. nih.gov They were able to track the absorption, distribution, and excretion of d9-TMAO and its labeled metabolites in blood, urine, and even skeletal muscle, providing clear insights into its metabolic fate. nih.gov

Similarly, using this compound allows for the precise tracking of the N-oxide metabolite's own fate or for studying its potential back-conversion to other forms of Imipramine, without the confounding signal from the administration of non-labeled Imipramine itself.

Investigating Enzyme Mechanisms and Metabolic Pathways through Deuteration

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is a valuable tool for elucidating the mechanisms of enzyme-catalyzed reactions. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, if the breaking of this bond is the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated substrate.

Imipramine is known to be metabolized via N-demethylation and N-oxidation, processes catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, respectively. nih.gov Research on deuterated imipramine has shown that replacing the hydrogens on the N-methyl groups with deuterium leads to a significant isotope effect on the N-demethylation pathway, resulting in a slower rate of systemic clearance and a longer half-life. nih.gov This indicates that the cleavage of the C-H bond on the methyl group is a rate-limiting step in its metabolism. nih.gov

By using specifically labeled compounds like this compound, researchers can probe the activity and mechanisms of enzymes like FMOs. The stability of the N-CD3 group in related deuterated imipramine analogues has been used to confirm inhibited demethylation. nih.gov This principle allows for the detailed investigation of specific metabolic steps and the enzymes responsible for them.

Metabolic Reaction Enzyme Family Effect of Deuteration on N-methyl group
N-demethylationCytochrome P450 (CYP)Slower rate of reaction (Kinetic Isotope Effect) nih.gov
N-oxidationFlavin-containing monooxygenase (FMO)Minimal to no effect reported nih.govnih.gov

Development of Reference Standards for Pharmaceutical and Toxicological Research

Accurate and reliable reference standards are fundamental to pharmaceutical and toxicological research. They are used to confirm the identity and purity of substances and to calibrate analytical instruments for quantitative analysis. This compound is synthesized and sold as a high-purity chemical for this purpose. scbt.comtheclinivex.com

As a labeled metabolite of Imipramine, it serves as a specific reference material in studies aimed at quantifying Imipramine N-Oxide in various contexts, such as therapeutic drug monitoring or forensic toxicology. lgcstandards.compharmaffiliates.com Its availability as a certified reference material ensures that different laboratories can obtain comparable and accurate results, which is essential for the validation of analytical methods and for regulatory submissions.

Compound Property Value
Chemical Name This compound vivanls.comchemicalbook.com
CAS Number 1216808-01-3 vivanls.com
Molecular Formula C₁₉H₂₀D₆N₂O₂ vivanls.com
Molecular Weight 320.46 g/mol theclinivex.comvivanls.com
Appearance White Crystalline Solid chemicalbook.com
Primary Use Labeled metabolite of Imipramine for research theclinivex.compharmaffiliates.com

Role in Mechanistic Pharmacokinetic Studies

Mechanistic pharmacokinetic studies aim to understand the underlying processes of drug absorption, distribution, metabolism, and excretion (ADME). The use of isotopically labeled compounds like this compound is instrumental in these investigations.

A study that specifically deuterated imipramine in different positions found that the location of the deuterium label had a direct impact on its pharmacokinetic properties in rats. nih.gov Deuteration of the N-methyl group slowed down the rate of N-demethylation, which in turn led to a slower systemic clearance, a longer biological half-life, and increased bioavailability when administered orally. nih.gov This demonstrates how deuteration can be used to modulate the metabolic profile of a drug.

Computational Chemistry and Molecular Modeling for Deuterated Metabolites

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for analyzing how the substitution of hydrogen with deuterium (B1214612) affects the physicochemical properties of a compound. DFT calculations can elucidate subtle changes in bond lengths, vibrational frequencies, and electronic distribution that arise from the increased mass of deuterium. mdpi.compnnl.govresearchgate.net These isotopic effects, though small, can have significant consequences for the molecule's stability and reactivity.

DFT calculations have been successfully employed to study deuterium isotope effects on nuclear chemical shifts, which is a key aspect in the structural analysis of complex biomolecules. mdpi.com The method allows for the calculation of nuclear shielding and can be used to understand complex hydrogen bonding patterns. mdpi.com For a molecule like Imipramine-d6 N-Oxide Monohydrate, DFT could be used to calculate the bond dissociation energy (BDE) of the C-D bonds compared to the C-H bonds in its non-deuterated counterpart. A higher BDE for C-D bonds is the fundamental reason for the kinetic isotope effect, which often leads to slower metabolism. juniperpublishers.com

Key Molecular Properties Calculated via DFT:

Bond Lengths and Angles: Deuteration can lead to minor but measurable contractions in bond lengths.

Vibrational Frequencies: The heavier deuterium atom results in lower vibrational frequencies for C-D bonds compared to C-H bonds, which can be correlated with bond strength.

Bond Dissociation Energies (BDE): DFT can quantify the increased energy required to break a C-D bond, providing a theoretical basis for enhanced metabolic stability. juniperpublishers.com

Electronic Properties: Calculations can reveal changes in dipole moments and charge distributions, which may influence how the metabolite interacts with its environment.

Table 1: Representative DFT-Calculated Properties for a Deuterated Metabolite

Molecular Property C-H Bond (Non-Deuterated) C-D Bond (Deuterated) Significance
Zero-Point Vibrational Energy (ZPVE) Higher Lower Contributes to the greater strength of the C-D bond.
Bond Dissociation Enthalpy (BDE) Lower Higher Indicates increased stability and resistance to cleavage.
Calculated Vibrational Frequency ~2900-3100 cm⁻¹ ~2100-2300 cm⁻¹ Observable via IR spectroscopy; confirms deuteration.

| Calculated Bond Length | Slightly Longer | Slightly Shorter | Reflects the lower zero-point energy of the C-D bond. |

Note: The values presented are illustrative and represent the typical relationships observed in DFT studies of deuterated compounds.

Molecular Docking Simulations in Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of deuterated metabolites, docking simulations are crucial for understanding how a compound like this compound interacts with metabolic enzymes, most notably the Cytochrome P450 (CYP) family. nih.gov

The primary utility of docking is to predict the binding mode of a substrate within the enzyme's active site. This information helps identify which specific C-H bonds are positioned for oxidation by the enzyme's reactive center. nih.gov By understanding these orientations, researchers can strategically place deuterium atoms at these "metabolic hot spots" to slow down the rate of metabolism.

A significant challenge in drug development is "metabolic switching," where blocking one metabolic pathway leads to the upregulation of another. nih.govnih.gov Molecular docking can provide insight into the potential for this phenomenon. Simulations may reveal multiple possible binding orientations for a substrate within a large active site, suggesting that if one site of metabolism is blocked by deuteration, the molecule may reorient, exposing a different, non-deuterated site to oxidation. nih.gov This predictive capability is invaluable for designing deuterated drugs that exhibit a genuine improvement in metabolic stability without simply shifting the metabolic burden elsewhere. nih.gov

Table 2: Illustrative Molecular Docking Results for a Metabolite with a CYP Enzyme

Parameter Binding Mode 1 (Primary) Binding Mode 2 (Secondary) Implication for Deuteration
Predicted Binding Energy (kcal/mol) -8.5 -7.9 Indicates the most likely orientation of the substrate.
Key Interacting Residues Phe100, F476 Leu210, Ala305 Defines the specific interactions stabilizing the complex.
Proximity to Heme Iron (Å) 3.8 (N-methyl group) 4.5 (Aromatic ring) Predicts the most probable site of oxidation.

| Predicted Consequence of Deuteration | Deuteration of the N-methyl group would significantly slow metabolism. | If the primary site is deuterated, this secondary site may become the new target for metabolism (metabolic switching). |

Note: This table provides a hypothetical example of data generated from a molecular docking study to illustrate its application in understanding enzyme-substrate interactions for deuterated compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies for Metabolite Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For drug metabolism, QSAR studies aim to predict how variations in a molecule's features will affect its interaction with metabolic enzymes and its subsequent rate of clearance. nih.gov

While QSAR is more commonly applied to parent drugs, its principles are applicable to metabolites. For deuterated compounds, QSAR can be used to build models that predict metabolic stability based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

In the context of this compound, a QSAR study would typically involve a series of related deuterated and non-deuterated analogues. The metabolic stability of each compound would be measured experimentally (e.g., in human liver microsomes). A QSAR model would then be developed to correlate this stability data with calculated descriptors. The inclusion of descriptors specifically related to the isotopic substitution (such as the number and location of deuterium atoms or calculated BDEs) could enhance the predictive power of the model. Such a model could then be used to predict the metabolic stability of new, unsynthesized deuterated analogues, thereby prioritizing the most promising candidates for synthesis and further testing.

Table 3: Example of Descriptors Used in a QSAR Model for Metabolic Stability

Descriptor Type Example Descriptor Correlation with Stability Rationale
Topological Molecular Connectivity Index Negative Larger, more complex molecules may have more sites susceptible to metabolism.
Electronic Highest Occupied Molecular Orbital (HOMO) Energy Negative A higher HOMO energy can indicate greater reactivity and susceptibility to oxidative metabolism.
Hydrophobic LogP (Octanol-Water Partition Coefficient) Variable Higher lipophilicity often correlates with increased CYP450 metabolism, but the relationship can be complex.

| Isotope-Specific | Number of Deuterium Atoms at "Hot Spots" | Positive | Directly relates to the kinetic isotope effect; more deuteration at key sites should increase stability. |

Note: This table is illustrative of the types of descriptors and correlations that might be found in a QSAR study focused on predicting the metabolic stability of deuterated compounds.

Future Directions in Imipramine D6 N Oxide Monohydrate Research

Advancements in Isotopic Labeling Technologies for Complex Metabolites

The use of stable isotope labeling (SIL) is a cornerstone of modern metabolic research, enabling the tracing and quantification of metabolites within complex biological systems. For a compound like Imipramine-d6 N-Oxide Monohydrate, where deuterium (B1214612) atoms are intentionally introduced, these technologies are particularly pertinent.

Future research will increasingly leverage a wider array of stable isotopes beyond deuterium, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), to perform more intricate metabolic flux analysis. This allows researchers to not only track the fate of the parent drug but also to understand how it influences various metabolic pathways within the cell. The synthesis of complex, multi-isotopically labeled compounds will become more sophisticated, offering a more detailed picture of metabolic networks.

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy remain the principal techniques for detecting and quantifying isotopically labeled molecules. thermofisher.com Advances in high-resolution mass spectrometry (HRMS) are enabling the differentiation of isotopologues with greater accuracy, which is crucial for resolving the complex spectra of drug metabolites. nih.gov Furthermore, the development of novel derivatization reagents that introduce isotopic tags can enhance detection sensitivity and chromatographic separation of low-abundance metabolites.

A significant challenge lies in the synthesis of these complex labeled compounds. Late-stage isotopic labeling techniques are emerging as a more efficient alternative to traditional multi-step syntheses, reducing the generation of radioactive waste and allowing for the labeling of more complex molecules. bohrium.com

Integration of Multi-Omics Approaches in Metabolic Research

The study of drug metabolism is moving beyond the analysis of single molecular classes towards a more holistic, systems-level understanding. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the intricate interplay of factors that govern the metabolic fate of drugs like Imipramine (B1671792). mattek.comuni-tuebingen.de

By combining genomic data (the study of an organism's complete set of DNA) with metabolomic profiles, researchers can identify genetic variations that influence an individual's response to Imipramine, leading to the development of personalized medicine strategies. thermofisher.com Transcriptomics, which analyzes the complete set of RNA transcripts, can reveal how Imipramine and its metabolites alter gene expression, providing insights into its mechanisms of action and potential off-target effects. mattek.com

Proteomics, the large-scale study of proteins, is particularly crucial. Integrating proteomic and metabolomic data can directly link the presence and activity of specific drug-metabolizing enzymes to the formation of metabolites like this compound. bohrium.com This integrated approach can help to identify novel drug targets and biomarkers for monitoring therapeutic efficacy and toxicity. researchgate.net

However, the integration of these large and heterogeneous datasets presents significant computational and statistical challenges. nih.govnih.gov The development of sophisticated bioinformatics tools and machine learning algorithms is essential to extract meaningful biological insights from multi-omics data. nih.gov

Novel Analytical Strategies for Low-Abundance Metabolites

The detection and quantification of low-abundance metabolites in complex biological matrices is a significant analytical challenge. Future research on this compound will benefit from the continued development of highly sensitive and selective analytical techniques.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. mdpi.com Advances in HRMS instruments, such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass analyzers, provide exceptional mass accuracy and resolution, enabling the confident identification of trace-level metabolites. researchgate.netnih.gov Techniques like selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers offer unparalleled sensitivity for targeted quantification. nih.gov

Novel sample preparation techniques are also crucial for enhancing the detection of low-abundance metabolites. Solid-phase extraction (SPE) and solid-phase microextraction (SPME) are being refined to improve the recovery and enrichment of target analytes from complex samples like plasma and urine. nih.gov The development of new sorbent materials and automated platforms is increasing the efficiency and reproducibility of these methods.

Furthermore, innovative approaches such as chemical derivatization can be employed to improve the chromatographic behavior and ionization efficiency of metabolites, thereby increasing their detection sensitivity. nih.gov The use of machine learning algorithms to process complex MS data is also an emerging area that can help to uncover and identify previously undetected trace metabolites. labmanager.com

Expanding In Vitro Models for Predictive Metabolism Studies

Traditional two-dimensional (2D) cell cultures and animal models often fail to accurately predict human drug metabolism due to species differences and a lack of physiological relevance. nih.gov The future of predictive metabolism studies lies in the expansion and refinement of advanced in vitro models that more closely mimic human physiology.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are gaining prominence in drug metabolism research. mdpi.comfacellitate.com These models, particularly those derived from human liver cells, exhibit more in vivo-like cell-to-cell interactions and metabolic functions, providing a more accurate platform for studying the formation of metabolites like this compound. thermofisher.comlabmanager.com Spheroid cultures have been shown to maintain the expression and activity of key drug-metabolizing enzymes, such as cytochrome P450s, for extended periods, allowing for longer-term metabolism studies. thermofisher.comchalmers.se

Organ-on-a-chip (OOC) technology represents a paradigm shift in in vitro modeling. nih.govyoutube.com These microfluidic devices recapitulate the 3D architecture and dynamic microenvironment of human organs, including the liver, intestine, and kidney. mattek.comnih.gov Multi-organ chips can simulate the interplay between different organs in drug absorption, distribution, metabolism, and excretion (ADME), offering a more holistic and predictive in vitro system. uni-tuebingen.denih.gov For a drug like Imipramine, which undergoes first-pass metabolism, a gut-liver-on-a-chip model could provide invaluable insights into its metabolic fate. nih.govnih.gov

These advanced in vitro models, especially when combined with sensitive analytical techniques and multi-omics approaches, hold the promise of revolutionizing preclinical drug development by providing more accurate predictions of human metabolic profiles, thereby reducing the reliance on animal testing and improving the safety and efficacy of new medicines. nih.govvisikol.com

Q & A

Basic: What analytical methods are recommended for verifying the structural integrity and purity of Imipramine-d6 N-Oxide Monohydrate?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm deuterium incorporation at specific positions and validate the N-oxide functional group. Compare spectral data with non-deuterated imipramine N-oxide to identify isotopic shifts .
  • Mass Spectrometry (MS): High-resolution LC-MS or HRMS quantifies molecular weight (e.g., C19_{19}H17_{17}D6_6N2_2O·H2_2O) and detects impurities. Isotopic patterns should align with theoretical deuterium enrichment .
  • HPLC with UV/Vis Detection: Assess purity (≥95%) using reverse-phase chromatography with a C18 column and mobile phases optimized for polar N-oxide derivatives .

Advanced: How can researchers design experiments to investigate the metabolic stability of this compound in hepatic models?

Answer:

  • In Vitro Models: Use primary hepatocytes (human/rat) or HepG2 cells to study phase I/II metabolism. Monitor N-oxide reduction to imipramine-d6 via LC-MS/MS, quantifying deuterium retention to assess isotopic effects on metabolic pathways .
  • Enzyme Inhibition Studies: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes responsible for N-oxide reduction. Compare metabolic rates with non-deuterated analogs to isolate isotope effects .
  • Data Interpretation: Normalize results to protein content and account for batch variability in hepatocyte activity. Use kinetic models (e.g., Michaelis-Menten) to derive VmaxV_{max} and KmK_m .

Basic: What are the key considerations for synthesizing this compound with high isotopic fidelity?

Answer:

  • Deuterium Source: Use deuterated reagents (e.g., D2_2O or deuterated solvents) during synthesis to minimize proton back-exchange. Ensure deuterium is incorporated at the imipramine core’s methyl groups .
  • N-Oxidation: Optimize reaction conditions (e.g., peroxide concentration, pH) to maximize N-oxide yield while avoiding over-oxidation byproducts. Monitor reaction progress via TLC or in-line FTIR .
  • Crystallization: Purify the monohydrate form by controlled crystallization in aqueous ethanol. Validate hydration state via thermogravimetric analysis (TGA) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the mutagenic potential of aromatic N-oxides like Imipramine-d6 N-Oxide?

Answer:

  • SAR Fingerprinting: Apply hierarchical substructure searches (e.g., aromatic N-oxide motifs) to proprietary and public mutagenicity databases. Compare with imipramine-d6 N-oxide’s structure to identify alerts .
  • Ames Test: Use TA98 and TA100 strains with/without metabolic activation (S9 fraction). Include non-deuterated imipramine N-oxide as a control to isolate isotopic effects on mutagenicity .
  • Data Contradictions: If conflicting results arise (e.g., mutagenicity in vitro but not in vivo), assess bioavailability differences or detoxification pathways (e.g., N-oxide reductase activity) .

Basic: What in vitro models are suitable for studying the transporter-independent uptake of Imipramine-d6 N-Oxide?

Answer:

  • Cell Lines: Use OCT1-deficient HEK293 cells or HepG2/Huh7 hepatoma cells (low endogenous OCT1 expression) to bypass transporter-mediated uptake. Compare results with OCT1-overexpressing models .
  • Incubation Conditions: Perform time-dependent uptake assays in HBSS buffer (pH 7.4) at 37°C. Terminate reactions with ice-cold PBS and quantify intracellular drug levels via LC-MS .
  • Controls: Include prototypic OCT1 substrates (e.g., metformin) to confirm transporter functionality in comparative models .

Advanced: How should researchers address discrepancies in transporter dependency observed across different experimental models?

Answer:

  • Hypothesis Testing: If Imipramine-d6 N-Oxide uptake is OCT1-independent in HEK293 cells but partially OCT1-dependent in primary hepatocytes, investigate tissue-specific co-factors (e.g., membrane lipid composition or accessory proteins) .
  • Knockout Models: Use Oct1/^{-/-} mice to validate in vivo transporter relevance. Compare plasma/hepatic concentrations of Imipramine-d6 N-Oxide with wild-type mice via LC-MS/MS .
  • Meta-Analysis: Cross-reference data with published SARs for N-oxides to identify structural features correlating with transporter independence .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

  • Storage Conditions: Store at -20°C in airtight, light-resistant containers under nitrogen atmosphere to prevent hydration/dehydration and oxidative degradation .
  • Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) and track impurity profiles via HPLC. Revalidate deuterium content annually via NMR .

Advanced: How can isotopic labeling (deuterium) influence the pharmacokinetic profiling of Imipramine-d6 N-Oxide compared to its non-deuterated counterpart?

Answer:

  • Isotope Effect Studies: Compare metabolic half-lives (t1/2t_{1/2}) in microsomal assays. Deuterium at methyl groups may reduce CYP-mediated demethylation rates, altering clearance .
  • Tracer Studies: Co-administer deuterated and non-deuterated forms in vivo (rodents) to assess competitive metabolism. Use LC-MS/MS to differentiate isotopic species in plasma/tissue samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.